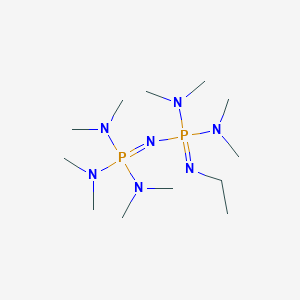

Phosphazene base P2-Et

Overview

Description

Phosphazene bases, such as P2-Et, are powerful tools in the realm of organic synthesis, especially in the activation and facilitation of various chemical reactions. They are recognized for their exceptional basicity and non-nucleophilicity, making them highly effective as organocatalysts in polymerization and other synthetic processes (Wu & Verkade, 2004).

Synthesis Analysis

The synthesis of phosphazene bases often involves the Staudinger reaction, where triaminophosphanes react with alkyl azides to form phosphazides, which upon thermally induced denitrogenation yield phosphazene bases (Alexandrova et al., 2013).

Molecular Structure Analysis

Phosphazene bases are characterized by their unique structure, which contributes to their high basicity and steric hindrance. The structure of phosphazene bases can be analyzed using NMR spectroscopy and single-crystal X-ray diffractions, providing insights into their molecular size and shape, which are critical for their catalytic performance (Wang et al., 2020).

Chemical Reactions and Properties

P2-Et phosphazene is particularly known for enabling a wide range of palladium-catalyzed cross-coupling reactions, such as C-N, C-O, and C-C couplings, under mild conditions. This showcases the base's mildness and substrate compatibility, which provide significant synthetic utility (Santanilla et al., 2015).

Physical Properties Analysis

Phosphazene bases are notable for their strong basicity, which can be quantified and compared using scales in various solvents. Their physical properties, such as basicity, significantly influence their performance in different chemical environments (Rodima et al., 2002).

Chemical Properties Analysis

The chemical properties of phosphazene bases, like P2-Et, are central to their application in synthesis and catalysis. Their high basicity and functional group tolerance make them versatile catalysts for a variety of reactions, including the living ring-opening polymerization of cyclic esters and the efficient synthesis of polyesters (Zhang et al., 2007).

Scientific Research Applications

Gas-Phase Basicity Scale : P2-Et, identified as Et-N=P(NMe2)2-N=P(NMe2)3, was among the superbases used to extend the experimental gas-phase basicity scale. It helped establish a consistent experimental gas-phase basicity scale between 1020 and 1107 kJ/mol, covering an important region previously dominated by metal hydroxide bases (Kaljurand et al., 2007).

Polymerization Promoter : P2-Et has been used as a promoter in ethylene oxide and siloxane polymerizations. It was observed that initiation by an alcohol in combination with P2-Et led to rapid polymerization reactions (Esswein et al., 1996).

Coupling of Aryl Iodides with Arenethiols : P2-Et was used for the coupling of aryl iodides with arenethiols, requiring only catalytic amounts of CuBr. This facilitated the synthesis of biaryl thioethers in excellent yields (Palomo et al., 2000).

Anionic Polymerization of Vinyl Monomers : P2-Et and related phosphazene bases have been utilized for the anionic ring-opening polymerization of various monomers. This has significantly enhanced the rates of polymerization compared to those with metal cations (Boileau & Illy, 2011).

Isomerization of Allylic Compounds : P2-Et has been reported as an efficient non-ionic base catalyst for the isomerization of allylic compounds and methylene-interrupted dienes (Wu & Verkade, 2004).

Esterification Catalysis : P1 phosphazene, related to P2-Et, has been demonstrated to catalyze the esterification of glycerol derivatives with fatty methyl esters at room temperature (Kharchafi et al., 2006).

Oxy-Cope Rearrangement : Phosphazene super-base P4-t-Bu, related to P2-Et, was used to induce anionic oxy-Cope rearrangement in compounds containing a 1,5-hexadien-3-ol system (Mamdani & Hartley, 2000).

Mechanism of Action

Target of Action

Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .

Mode of Action

This compound interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .

Pharmacokinetics

It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .

Safety and Hazards

Future Directions

High-throughput experimentation (HTE) has the potential to improve our understanding of organic chemistry by systematically interrogating reactivity across diverse chemical spaces . The use of Phosphazene base P2-Et in HTE can deliver immediate synthetic utility for the preparation of complex molecules .

properties

IUPAC Name |

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKEHPEQCSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392093 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165535-45-5 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

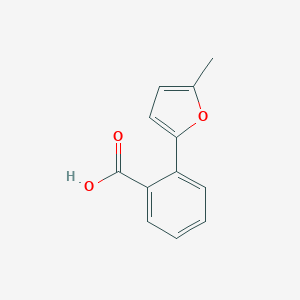

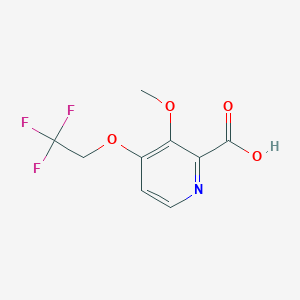

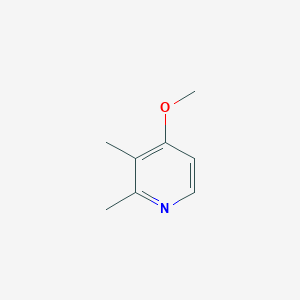

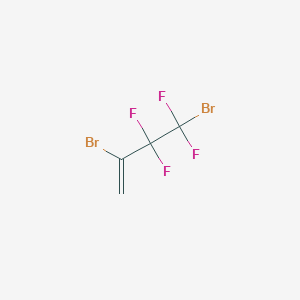

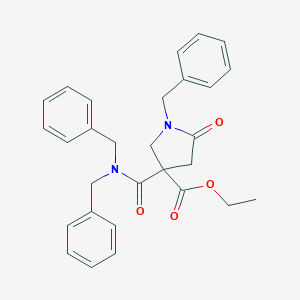

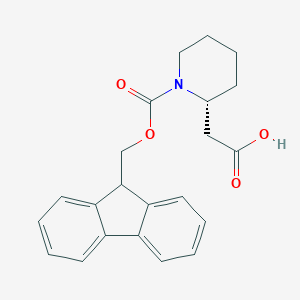

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)